molecular formula C9H10O B3415870 alpha-Vinylbenzyl alcohol CAS No. 42273-76-7

alpha-Vinylbenzyl alcohol

Cat. No. B3415870
CAS RN: 42273-76-7
M. Wt: 134.17 g/mol
InChI Key: MHHJQVRGRPHIMR-UHFFFAOYSA-N
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Description

Alpha-Vinylbenzyl alcohol (AVBA) is an allyl alcohol derivative . It is a colorless liquid that is soluble in both water and organic solvents, making it highly versatile . One of its primary uses lies in the synthesis of cinnamyl ethers by reacting with alcohols .


Synthesis Analysis

The synthesis of this compound involves several reactions. Its isomerization reaction uses a novel ternary catalyst system . The kinetic resolution of racemic this compound is achieved by a tungsten-catalyzed asymmetric epoxidation method . Additionally, the coupling reaction of this compound and aldehydes in the presence of RuCl2(PPh3)3 catalyst and In(OAc)3 as a co-catalyst in ionic liquids has been investigated .


Molecular Structure Analysis

The molecular formula of this compound is C6H5CH(CH=CH2)OH . It has a molecular weight of 134.18 . The canonical SMILES string is C=CC(C1=CC=CC=C1)O .


Chemical Reactions Analysis

This compound undergoes several chemical reactions. Its isomerization reaction uses a novel ternary catalyst system . The kinetic resolution of racemic this compound is achieved by a tungsten-catalyzed asymmetric epoxidation method . Additionally, the coupling reaction of this compound and aldehydes in the presence of RuCl2(PPh3)3 catalyst and In(OAc)3 as a co-catalyst in ionic liquids has been investigated .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a refractive index of 1.54 and a density of 1.021 g/mL at 25°C . The boiling point is 101-102°C at 12 mmHg .

Scientific Research Applications

Synthesis of Cinnamyl Ethers

α-Vinylbenzyl alcohol is utilized in synthesizing cinnamyl ethers using iodine as a catalyst. This process involves converting α-vinylbenzyl alcohol to cinnamyl ethers via 1-phenylallyl cation. The reactions generally yield higher results with primary alcohols compared to secondary and tertiary alcohols (Kasashima et al., 2010).

Polymerization Initiator

Partially alkoxidated α-vinylbenzyl alcohol successfully initiates living polymerization of ethylene oxide. This process leads to the creation of macromonomers with various functional end groups, which are essential in polymer science (Senyo et al., 2003).

Crosslinking in Polymer Beads

α-Vinylbenzyl alcohol is incorporated into linear addition polymer beads, which are then thermally crosslinked. This application is significant in producing materials for adsorbents, hydrogels, and ion exchange resins (Sugiyama & Sakurai, 2006).

Asymmetric Catalysis

It's also used in asymmetric catalysis for C–C bond formation. For instance, N-(4-Vinylbenzyl)-α,α-diphenyl-l-prolinol, when immobilized on polymer fibers, is used in asymmetric C–C bond forming reactions (Degni et al., 2004).

Synthesis of Phthalans

Enantioselective synthesis of phthalans is achieved via a copper-catalyzed alkene carboetherification reaction involving 2-vinylbenzyl alcohols. This method has been applied in synthesizing bioactive compounds such as (R)-fluspidine (Chen & Chemler, 2018).

Benzylic Oxidation

α-Vinyl- and α-alkenylbenzyl alcohols undergo a tandem benzylic oxidative dihydroxylation, yielding dihydroxypropiophenones and dihydroxyalkyl phenones. This method is substrate-selective and specific for benzylic alcohols oxidation (Fernandes & Kattanguru, 2015).

Macromonomer Synthesis

One-step synthesis of α-p-vinylphenylalkyl-ω-hydroxy poly(ethylene oxide) macromonomers is achieved by anionic polymerization initiated from p-vinylphenylalkanols, including α-vinylbenzyl alcohol (Shen et al., 2003).

Polymerization Optimization

α-Vinylbenzyl alcohol serves as an initiator in the anionic polymerization of methacrylate derivatives, creating polymers with controlled molecular weight and narrow distribution (Nagasaki et al., 1997).

Safety and Hazards

Alpha-Vinylbenzyl alcohol is classified as a hazardous substance . It can cause serious eye irritation and can be harmful if swallowed or inhaled . Therefore, it is recommended to use this substance only in well-ventilated areas and to wear eye/face protection .

Mechanism of Action

Target of Action

1-Phenylprop-2-en-1-ol, also known as alpha-Vinylbenzyl alcohol, is a molecular structural unit used for synthesizing polymers, catalysts, drugs, and more . It has been reported to exhibit biological activities, including antifungal and anti-inflammatory effects . .

Mode of Action

It’s known that when treated with dilute sulfuric acid, it rearranges to an isomer, which is indicated by a shift in uv absorption . This suggests that the compound may undergo structural changes under certain conditions, potentially altering its interaction with its targets.

Biochemical Pathways

Given its reported antifungal and anti-inflammatory activities , it may be inferred that it interacts with pathways related to these biological processes

Result of Action

Given its reported antifungal and anti-inflammatory activities , it can be inferred that the compound may inhibit the growth of certain fungi and modulate inflammatory responses

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 1-Phenylprop-2-en-1-ol is not well-studied. Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity. For instance, it’s known that the compound can rearrange to an isomer when treated with dilute sulfuric acid , suggesting that its structure and activity may be sensitive to changes in the chemical environment.

properties

IUPAC Name

1-phenylprop-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O/c1-2-9(10)8-6-4-3-5-7-8/h2-7,9-10H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHHJQVRGRPHIMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901346753
Record name 1-Phenylprop-2-en-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4393-06-0, 42273-76-7
Record name Benzyl alcohol, alpha-vinyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenylvinylcarbinol
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Phenylprop-2-en-1-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-Vinylbenzyl alcohol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of studying the anionotropic rearrangement of 1-phenylprop-2-en-1-ol?

A: This reaction serves as a model system to investigate the relative strength of Lewis acids. By measuring the rate of rearrangement catalyzed by different Lewis acids, researchers can rank their catalytic activity. This information is valuable for understanding Lewis acid-catalyzed reactions and designing new synthetic strategies. [, ]

Q2: Which Lewis acids have been studied for their catalytic activity in the anionotropic rearrangement of 1-phenylprop-2-en-1-ol?

A: A wide range of metal and non-metal chlorides have been investigated, including aluminum(III) chloride, antimony(III) chloride, antimony(V) chloride, boron(III) chloride, gallium(III) chloride, phosphorus(III) chloride, phosphorus(V) chloride, phosphoryl chloride, tin(IV) chloride, titanium(IV) chloride, and zinc(II) chloride. [, ]

Q3: How does the structure of the tin(IV) chloride catalyst influence its catalytic activity in the rearrangement of 1-phenylprop-2-en-1-ol?

A: The rate of rearrangement is highly dependent on the substituents attached to the tin center. Generally, electron-withdrawing substituents increase the Lewis acidity of the tin(IV) chloride catalyst, leading to higher reaction rates. For example, tin(IV) chloride (SnCl4) exhibits the highest catalytic activity, followed by phenyltin(IV) trichloride (PhSnCl3), while dialkyltin(IV) dichlorides (R2SnCl2) are considerably less active. []

Q4: What is the role of phosphoryl chloride in the tin(II) chloride-catalyzed rearrangement of 1-phenylprop-2-en-1-ol?

A: The addition of phosphoryl chloride (POCl3) to tin(II) chloride (SnCl2) dramatically enhances its catalytic activity. This effect is attributed to the formation of a highly active species, proposed to be SnCl2·POCl3, which exhibits synergistic catalysis. This highlights the importance of catalyst-activator interactions in influencing reaction rates. []

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